InChI=1S/C9H11NO5/c11-5-8(12)9(13)6-1-3-7(4-2-6)10(14)15/h1-4,8-9,11-13H,5H2
.
The synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol typically involves the reaction of glycerol with a nitrophenyl compound. One common method is through the nitration of phenol followed by its reaction with glycerol.
The molecular structure of 1-(4-Nitrophenyl)propane-1,2,3-triol features a propane backbone with three hydroxyl groups (-OH) attached to it and a para-nitrophenyl group. The structural representation can be described as follows:
1-(4-Nitrophenyl)propane-1,2,3-triol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4-Nitrophenyl)propane-1,2,3-triol primarily involves its interaction with biological systems as a substrate or inhibitor:
The compound's physical state and solubility make it suitable for various applications in aqueous solutions.
1-(4-Nitrophenyl)propane-1,2,3-triol has several scientific applications:
Research into its properties may lead to applications in pharmaceuticals, particularly in drug design targeting specific enzymes or pathways.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2